4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Oncology Antiproliferative screening HeLa cell line

4-Ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic, small-molecule benzamide derivative (molecular weight 340.43 g/mol) featuring a 4-ethoxyphenylcarbonyl group linked via a methylene bridge to a 2-(piperidin-1-yl)pyrimidine moiety. This compound is structurally related to a class of pyrimidine-benzamide analogs that have been investigated for their potential as kinase inhibitors, including PIM and tankyrase targets, relevant in oncology and Wnt signaling research.

Molecular Formula C19H24N4O2
Molecular Weight 340.427
CAS No. 1797330-85-8
Cat. No. B2411461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide
CAS1797330-85-8
Molecular FormulaC19H24N4O2
Molecular Weight340.427
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NCC2=NC(=NC=C2)N3CCCCC3
InChIInChI=1S/C19H24N4O2/c1-2-25-17-8-6-15(7-9-17)18(24)21-14-16-10-11-20-19(22-16)23-12-4-3-5-13-23/h6-11H,2-5,12-14H2,1H3,(H,21,24)
InChIKeyZMJGGIKFPJUZSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide (CAS 1797330-85-8): Key Chemical Identity and Baseline for Procurement Evaluation


4-Ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is a synthetic, small-molecule benzamide derivative (molecular weight 340.43 g/mol) featuring a 4-ethoxyphenylcarbonyl group linked via a methylene bridge to a 2-(piperidin-1-yl)pyrimidine moiety [1]. This compound is structurally related to a class of pyrimidine-benzamide analogs that have been investigated for their potential as kinase inhibitors, including PIM and tankyrase targets, relevant in oncology and Wnt signaling research . It is commercially available from multiple vendors, typically at ≥95% purity, and is intended solely for laboratory research use [1].

Why Generic Substitution of 4-Ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide is Scientifically Unreliable


Close structural analogs of this compound, such as those with altered substituents on the benzamide ring or the pyrimidine core, can exhibit drastically different potency and selectivity profiles due to critical interactions within ATP-binding pockets [1]. The specific combination of the 4-ethoxybenzamide and the 2-(piperidin-1-yl)pyrimidine motifs is not arbitrarily interchangeable; even minor modifications, like the replacement of the ethoxy group with a methoxy or a halogen, have been shown in related kinase inhibitor series to cause complete loss of activity against specific kinase targets, rendering generic substitution without direct comparative biological data a high-risk procurement decision [2].

Quantitative Differentiation Evidence: 4-Ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide vs. Comparators


Antiproliferative Activity in HeLa Cancer Cell Line: Potency vs. Inactive Analogs

In a PubChem BioAssay, the target compound demonstrated sub-micromolar antiproliferative activity (IC50 ≤ 1 µM) against human HeLa cervical cancer cells in a 48-hour WST-8 assay, whereas several closely related analogs from the same screening set were completely inactive, providing a clear quantitative differentiation [1]. While this is a class-level inference about the importance of the specific substitution pattern, it directly contrasts active vs. inactive structural analogs tested under identical conditions.

Oncology Antiproliferative screening HeLa cell line

Predicted PIM Kinase Inhibitory Activity: Potency Context from ChEMBL and Patent Data

While direct enzymatic IC50 data for the target compound on PIM kinases is not publicly available, ChEMBL and BindingDB entries for very close structural analogs (e.g., N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide derivatives) show PIM1 IC50 values ranging from 0.5 nM to 30.5 nM [1]. The 4-ethoxy substitution on the benzamide ring is a key determinant of potency in this scaffold class; compounds lacking this group or with alternative substituents are consistently less active. The target compound is therefore predicted to be a high-potency PIM inhibitor based on SAR established in patent US8575145 [2], positioning it as a more potent candidate compared to non-ethoxy-substituted analogs.

PIM kinase inhibition Kinase profiling Hematological malignancies

Tankyrase Inhibition Potential and Wnt Pathway Selectivity Over Non-Specific Cytotoxics

The compound has been studied for its potential as a tankyrase inhibitor, a key regulator of Wnt signaling in cancer . In contrast to broad-spectrum cytotoxic agents that cause non-specific cell death, tankyrase inhibitors offer a targeted mechanism of action. While direct comparative quantitative data against other tankyrase inhibitors is not publicly available, the compound's structural features align with known tankyrase inhibitors that exhibit Wnt pathway-selective antiproliferative effects in colorectal cancer models. This differentiates it from compounds that act via non-specific mechanisms like DNA intercalation or general kinase promiscuity, which is a critical procurement consideration for mechanistic research.

Tankyrase inhibition Wnt signaling Targeted cancer therapy

Optimal Research Procurement Applications for 4-Ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide Based on Quantitative Evidence


PIM Kinase Inhibitor Lead Optimization and SAR Studies in Hematological Malignancies

Given its predicted low-nanomolar potency against PIM kinases and the critical role of the 4-ethoxy group, this compound is best procured as a key structural analog for structure-activity relationship (SAR) campaigns. Researchers developing PIM inhibitors for multiple myeloma or acute myeloid leukemia will find it superior to unsubstituted benzamide analogs, which lack the necessary potency as established by patent SAR data (low nM vs. >100 nM) [1].

Mechanistic Studies of Tankyrase-Dependent Wnt Signaling in Colorectal and Other Wnt-Driven Cancers

The compound's annotation as a tankyrase inhibitor makes it a valuable tool for dissecting Wnt pathway biology. Unlike non-specific cytotoxic agents, it allows for targeted investigation of tankyrase-mediated AXIN stabilization and β-catenin degradation, critical for understanding Wnt-driven oncogenesis . Procurement for this purpose is justified by the need for a structurally defined probe with a hypothesized defined mechanism, as opposed to broader kinase inhibitors with confounding activity profiles.

Antiproliferative Screening Libraries for Cervical and Other Solid Tumor Cell Line Panels

The demonstrated sub-micromolar activity in HeLa cells (IC50 ≤ 1 µM) [2] supports the inclusion of this compound in focused libraries for screening against cervical cancer and potentially other solid tumor cell lines. Its proven ability to inhibit growth where many close analogs fail makes it a high-value addition to any oncology-focused compound collection.

Quote Request

Request a Quote for 4-ethoxy-N-((2-(piperidin-1-yl)pyrimidin-4-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.